Croceaine B
Description
Properties
Molecular Formula |
C27H28N2O9 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
methyl (1R,4aS,7aS)-7-(9H-pyrido[3,4-b]indol-1-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C27H28N2O9/c1-35-25(34)16-11-36-26(38-27-24(33)23(32)22(31)18(10-30)37-27)19-13(16)6-7-15(19)20-21-14(8-9-28-20)12-4-2-3-5-17(12)29-21/h2-5,7-9,11,13,18-19,22-24,26-27,29-33H,6,10H2,1H3/t13-,18-,19+,22-,23+,24-,26-,27+/m1/s1 |
InChI Key |
XWXCUSAYRYQNIN-XTZSUVNTSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@@H]([C@H]2[C@@H]1CC=C2C3=NC=CC4=C3NC5=CC=CC=C45)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2C3=NC=CC4=C3NC5=CC=CC=C45)OC6C(C(C(C(O6)CO)O)O)O |
Synonyms |
croceaine B |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. How can researchers design an initial experimental protocol to isolate and characterize Croceaine B from natural sources?
- Methodological Answer : Begin with a literature review to identify gaps in isolation techniques (e.g., solvent extraction vs. chromatography) . Use the PICO framework to define:
- Population : Source organism (e.g., plant species).
- Intervention : Extraction method (e.g., Soxhlet vs. ultrasound-assisted).
- Comparison : Yield and purity metrics across methods.
- Outcome : Structural elucidation via NMR or mass spectrometry .
- Experimental Design : Validate reproducibility by documenting solvent ratios, temperatures, and instrumentation parameters .
Q. What are the critical parameters for validating the purity of this compound in preliminary studies?
- Methodological Answer :
- Chromatographic Validation : Use HPLC/GC-MS with reference standards, reporting retention times and peak area consistency .
- Spectroscopic Confirmation : Cross-validate NMR (¹H/¹³C) and IR spectra against published data .
- Purity Thresholds : Define acceptance criteria (e.g., ≥95% purity) and justify deviations using statistical outliers analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer :
- Data Harmonization : Compare experimental variables (e.g., cell lines, incubation times, dosage ranges) using meta-analysis frameworks .
- Bias Reduction : Apply the FINER criteria to assess if studies are Feasible, Interesting, Novel, Ethical, and Relevant .
- Statistical Reconciliation : Use false discovery rate (FDR) controls to adjust for multiple hypothesis testing in conflicting datasets .
- Example Table :
| Study | Cell Line | Dosage (µM) | Bioactivity (%) | Potential Bias Source |
|---|---|---|---|---|
| A | HeLa | 10 | 72 | Serum concentration variability |
| B | MCF-7 | 50 | 34 | Differential apoptosis markers |
Q. What strategies optimize the synthetic pathway for this compound analogs to enhance structure-activity relationship (SAR) studies?
- Methodological Answer :
- Retrosynthetic Analysis : Prioritize modular steps (e.g., esterification, cyclization) for analog diversification .
- High-Throughput Screening (HTS) : Use robotic platforms to test reaction conditions (catalysts, solvents) and monitor yields via LC-MS .
- Data Validation : Apply Benjamini-Hochberg correction to minimize false positives in SAR bioactivity screens .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic profile while addressing ethical considerations?
- Methodological Answer :
- Ethical Compliance : Follow institutional review board (IRB) guidelines for animal welfare, including dose-limiting toxicity assays .
- Pharmacokinetic Parameters : Measure Cmax, Tmax, and half-life using LC-MS/MS, with triplicate sampling to reduce variability .
- Data Transparency : Publish raw datasets (plasma concentration curves, metabolite profiles) in supplementary materials .
Methodological Pitfalls to Avoid
- Overlooking Negative Controls : Failure to include solvent-only or sham-treated groups in bioactivity assays risks confounding results .
- Insufficient Replication : Small sample sizes (n < 3) or unreported standard deviations reduce statistical power .
- Uncritical Literature Use : Citing non-peer-reviewed sources (e.g., ) undermines credibility; prioritize PubMed-indexed studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
